molecular formula C12H10F3NO2S B1456685 Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 1396503-80-2

Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No. B1456685
M. Wt: 289.28 g/mol
InChI Key: CSCVXEZXMHYQRS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound . It is part of a larger class of compounds known as coumarins, which are nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems, including Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .


Chemical Reactions Analysis

The chemical reactivity of 3-aminocoumarins, a class of compounds to which Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate belongs, is profound due to the presence of an amino group as well as enamine carbon in the described scaffold .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound involved in the synthesis of various chemical structures with potential biological activities. For instance, it has been utilized in the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones and their Schiff bases. These compounds were explored for their antimicrobial and anti-inflammatory properties, showing promising biological activity in some cases (Narayana et al., 2006).

Chemical Transformations and Structural Analysis

This chemical has also been a key intermediate in chemical transformations leading to the creation of complex molecules. For example, it has been involved in reactions leading to the formation of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, with their structures confirmed by X-ray analysis (Shipilovskikh et al., 2014).

Synthesis of Cytotoxic Agents

Furthermore, this compound has been a precursor in the synthesis of novel thiophene and benzothiophene derivatives evaluated as cytotoxic agents against various cancer cell lines. Some derivatives showed significant activity, indicating the potential of this chemical in the development of new anticancer drugs (Mohareb et al., 2016).

Exploration in Heterocyclic Chemistry

In heterocyclic chemistry, ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate has played a role in the formation of complex tricyclic and tetracyclic structures. These reactions highlight the compound's utility in constructing novel chemical entities with potential for further pharmacological exploration (Klimas et al., 2016).

Potential Hypnotic Activity

This compound has also been used to synthesize heterocyclic compounds with potential hypnotic activity. This involves the transformation of ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate into various derivatives, demonstrating the compound's versatility in medicinal chemistry applications (Ghorab et al., 1995).

Safety And Hazards

The safety data sheet for Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate indicates that it has a Chemwatch Hazard Alert Code of 2 . The signal word for this substance is "Warning" .

Future Directions

The future directions for research on Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate and related compounds could involve further investigation into their synthesis methods, biological activities, and action mechanisms . This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-8(16)6-4-3-5-7(9(6)19-10)12(13,14)15/h3-5H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCVXEZXMHYQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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